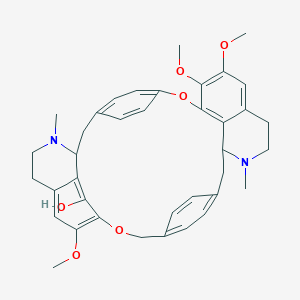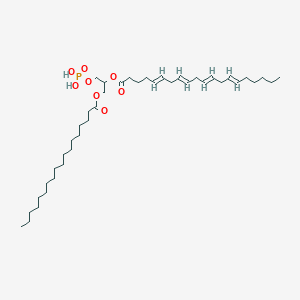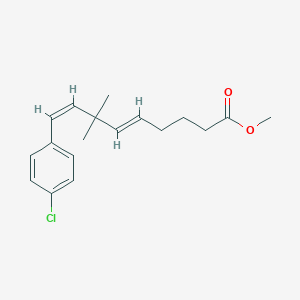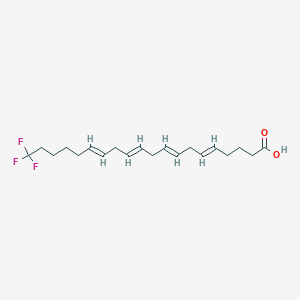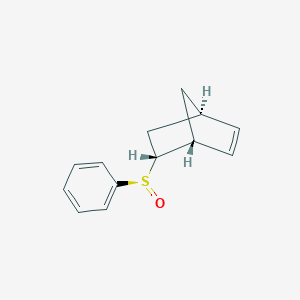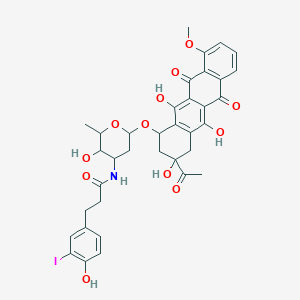
Glucose isomerase from streptomyces rubiginosus
概要
説明
Glucose isomerase (GI), also known as xylose isomerase, is an enzyme that reversibly isomerizes D-glucose and D-xylose to D-fructose and D-xylulose, respectively . It is produced by Streptomyces rubiginosus and plays a crucial role in sugar metabolism, fulfilling nutritional requirements in bacteria . Moreover, it is an important industrial enzyme used for the production of high-fructose corn syrup and bioethanol .
Synthesis Analysis
The production of glucose isomerase is achieved through the controlled fermentation of Streptomyces rubiginosus . The enzyme is produced in both soluble and immobilized forms . The top ten promising GI producing isolates were inoculated using an 8-mm culture disk of 96-h-old culture of isolates .Molecular Structure Analysis
The molecular structure of glucose isomerase from Streptomyces rubiginosus has been studied using crystallography . The enzyme consists of two subunits, each having a molecular weight of 56,000 . Structural information regarding the metal-binding active site of GI and its interaction with the inhibitor xylitol has been presented .Chemical Reactions Analysis
Glucose isomerase catalyzes the reversible isomerization of D-glucose and D-xylose to D-fructose and D-xylulose, respectively . This reaction is characterized by a hydride shift mechanism which involves ring opening of the substrate, isomerization via a metal ion induced hydride shift from carbon-2 to carbon-1 of the substrate, followed by the ring closure of the product formed .Physical And Chemical Properties Analysis
Glucose isomerase from Streptomyces rubiginosus is off-white to brown granules (immobilized preparation) or liquids, insoluble in water (granules), ethanol, chloroform, and ether . The enzyme is an intramolecular oxidoreductase that can interconvert aldoses and ketoses .科学的研究の応用
1. Stability and Molecular Weight Standard for SAXS
Glucose isomerase from Streptomyces rubiginosus has been studied for its stability in solutions, particularly regarding long-term storage and exposure to synchrotron radiation. Its consistent radii of gyration and forward scattering suggest it as a stable molecular weight standard for small-angle X-ray scattering (SAXS), potentially more stable than bovine serum albumin (BSA) (Kozak, 2005).
2. Structural Analysis in Solution
The structure and conformation of xylose/glucose isomerase in solution have been analyzed using small- and wide-angle scattering of synchrotron radiation. This provides insights into the low-resolution structure in solution, showing minimal differences compared to the crystal structure, enhancing our understanding of its molecular behavior (Kozak & Taube, 2009).
3. Enhanced Production for Industrial Applications
A marker-free system using ribosomal promoters has significantly enhanced xylose/glucose isomerase production in Streptomyces rubiginosus. This improvement is pivotal for large-scale industrial applications, demonstrating the enzyme's potential in protein engineering and metabolic engineering (Wang, Deng, & Liu, 2019).
4. Immobilization and Catalytic Efficiency
Research has shown that immobilizing glucose isomerase onto specific supports significantly enhances its catalytic efficiency in isomerizing glucose to fructose. This immobilization also improves the enzyme's operational stability and longevity, making it a more viable option for industrial use in processes like high-fructose corn syrup production (Tükel & Alagöz, 2008).
5. Neutron Structural Analysis
A neutron structural analysis of glucose isomerase under natural conditions during the enzyme reaction provides deeper insights into its active site interactions. Understanding the cyclic and linear states of the glucose substrate under these conditions helps in grasping the enzyme's functional dynamics (Yamoto et al., 2018).
6. Solution vs. Crystal Structure Comparison
Direct comparison between the solution and crystal structures of glucose/xylose isomerase from Streptomyces rubiginosus has been made, aiding in understanding the structural integrity and behavior of the enzyme in different states, which is crucial for its application in various industrial processes (Kozak, 2005).
7. High-Pressure Stability Studies
Studies on the structural stability of glucose/xylose isomerase under high pressure have revealed its remarkable stability, which is significant for its use as a secondary standard in SANS experiments. Understanding how pressure affects the enzyme's structure and hydration can be crucial in designing high-pressure industrial processes (Banachowicz et al., 2009).
8. Room-Temperature Structure Analysis
Investigating the room-temperature structures of native and xylitol-bound glucose isomerase provides insights into inhibitor effects and potential industrial applications. Understanding the metal-binding affinity and the configuration of xylitol-bound state of the enzyme is essential for its industrial manipulation (Nam, 2021).
作用機序
The catalytic reaction of glucose isomerase occurs in three major steps: ring opening, isomerization, and ring closure . The isomerization ability of glucose isomerase is characterized by a hydride shift mechanism which involves ring opening of the substrate, isomerization via a metal ion induced hydride shift from carbon-2 to carbon-1 of the substrate, followed by the ring closure of the product formed .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-16-9-5-4-8-15(16)17(21)19-10-12-20(13-11-19)24(22,23)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQJZQMIEZWFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucose isomerase from streptomyces rubiginosus | |
CAS RN |
9055-00-9 | |
| Record name | Glucose isomerase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isomerase, glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glucose isomerase from streptomyces rubiginosus | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
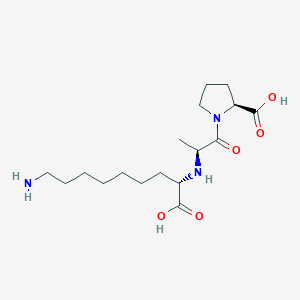
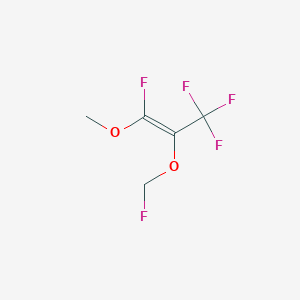
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)



